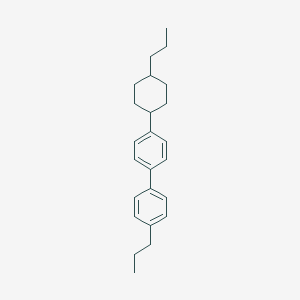
4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two phenyl rings connected by a single bond, with each phenyl ring substituted by a propyl group and a trans-4-propylcyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid derivative. This reaction is usually catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate.
Introduction of Propyl Groups: The propyl groups can be introduced through a Friedel-Crafts alkylation reaction using propyl chloride and an aluminum chloride catalyst.
Attachment of the trans-4-Propylcyclohexyl Group: The trans-4-propylcyclohexyl group can be attached through a Grignard reaction, where a cyclohexylmagnesium bromide reagent reacts with the biphenyl derivative.
Industrial Production Methods
Industrial production of 4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated cyclohexyl rings.
Substitution: Formation of halogenated or alkylated biphenyl derivatives.
科学的研究の応用
4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl has several scientific research applications:
Liquid Crystal Technology: The compound is used in the development of liquid crystal displays (LCDs) due to its ability to form stable liquid crystalline phases.
Materials Science: It is studied for its potential use in organic semiconductors and photovoltaic devices.
Biological Research: The compound is investigated for its interactions with biological membranes and potential use in drug delivery systems.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
作用機序
The mechanism of action of 4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl involves its interaction with molecular targets such as liquid crystal phases and biological membranes. The compound’s unique structure allows it to align with liquid crystal molecules, enhancing the stability and performance of liquid crystal displays. In biological systems, it can interact with lipid bilayers, potentially affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
4-Propyl-4’-(trans-4-propylcyclohexyl)benzonitrile: Similar in structure but contains a nitrile group instead of a biphenyl core.
4-Propyl-4’-(trans-4-propylcyclohexyl)cyclohexanone: Contains a cyclohexanone group instead of a biphenyl core.
Uniqueness
4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides rigidity and stability, making it suitable for applications in liquid crystal technology and materials science. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
1-propyl-4-[4-(4-propylcyclohexyl)phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32/c1-3-5-19-7-11-21(12-8-19)23-15-17-24(18-16-23)22-13-9-20(6-4-2)10-14-22/h7-8,11-12,15-18,20,22H,3-6,9-10,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEBPJFYRIZZDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







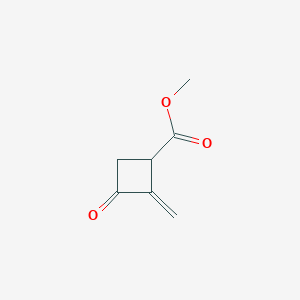

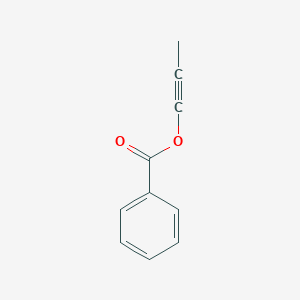
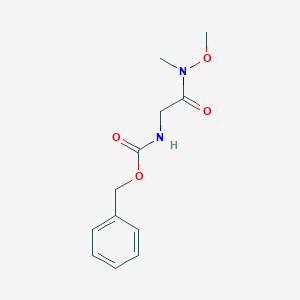
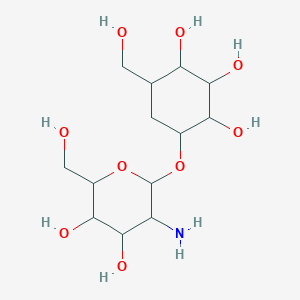
![1-[2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy]-4-isocyanatobenzene](/img/structure/B37879.png)
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B37882.png)
